

Preliminary in-vitro studies of Leonurine hydrochloride

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Compound of Interest

Compound Name: Leonurine hydrochloride

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An In-Depth Technical Guide to Preliminary In-Vitro Studies of **Leonurine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine hydrochloride (LH), a primary alkaloid derived from *Leonurus japonicus* Houtt. (Chinese Motherwort), is a compound of significant interest in contemporary pharmacology.[1][2][3] Traditionally used in medicine for gynecological and cardiovascular conditions, recent in-vitro research has illuminated its diverse biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and cardioprotective effects.[4][5][6] This technical guide provides a comprehensive overview of the preliminary in-vitro studies of **Leonurine hydrochloride**, focusing on its mechanisms of action, experimental protocols, and associated quantitative data.

Data Presentation: Quantitative Effects of Leonurine Hydrochloride

The following tables summarize the key quantitative findings from various in-vitro studies on **Leonurine hydrochloride**, categorized by its observed biological effects.

Table 1: Antiproliferative and Cytotoxic Effects of Leonurine on Cancer Cell Lines

Cell Line	Cancer Type	Concentration (μM)	Incubation Time (h)	IC50 (μM)	Effect	Reference
H292	Non-small cell lung cancer	10, 25, 50	6, 12, 24, 48, 72	Not Specified	Time- and dose-dependent inhibition of proliferation	[1] [2] [7]
HL-60	Acute Myeloid Leukemia	1, 2, 5, 10, 20, 50, 100	24	28.6	Time- and dose-dependent inhibition of proliferation	[4]
HL-60	Acute Myeloid Leukemia	1, 2, 5, 10, 20, 50, 100	48	11.3	Time- and dose-dependent inhibition of proliferation	[4]
U-937	Acute Myeloid Leukemia	1, 2, 5, 10, 20, 50, 100	24	17.5	Time- and dose-dependent inhibition of proliferation	[4]
U-937	Acute Myeloid Leukemia	1, 2, 5, 10, 20, 50, 100	48	9.0	Time- and dose-dependent inhibition of proliferation	[4]

PC3	Prostate Cancer	200, 400, 800	Not Specified	Not Specified	G1 phase cell cycle arrest	[4]
DU145	Prostate Cancer	200, 400, 800	Not Specified	Not Specified	G1 phase cell cycle arrest	[4]
K562	Chronic Myeloid Leukemia	0.05 - 2.0 mM	24	0.773 mM	Inhibition of cell viability	[4]
KU812	Chronic Myeloid Leukemia	0.05 - 2.0 mM	24	0.882 mM	Inhibition of cell viability	[4]

Table 2: Induction of Apoptosis by **Leonurine Hydrochloride**

Cell Line	Concentration (μM)	Incubation Time (h)	Apoptotic Ratio (%)	Reference
H292	0 (Control)	24	4.9 ± 0.43	[1] [2] [7]
H292	10	24	11.5 ± 1.12	[1] [2] [7]
H292	25	24	19.3 ± 1.16	[1] [2] [7]
H292	50	24	61.3 ± 6.69	[1] [2] [7]

Table 3: Modulation of Oxidative Stress Markers by Leonurine

Cell Line	Inducer	Concentration (μM)	Effect	Reference
HUVECs	H ₂ O ₂	2.5, 5, 10	Dose-dependent decrease in ROS, LDH, and MDA; increase in SOD	[8]
PC12	OGD	50, 100, 200 μg/mL	Dose-dependent decrease in ROS and MDA; increase in SOD and GSH	[5]
BEAS-2B	LPS	Not Specified	Decreased ROS, LDH, and MDA levels; increased SOD activity	[9]
NRCMs	Hypoxia/Reoxygenation	0.1, 1, 10	Reduced intracellular ROS levels	[4]

Table 4: Inhibition of Cytochrome P450 Enzymes by **Leonurine Hydrochloride**

Enzyme	IC50 (μM)	Inhibition Type	Ki (μM)	Reference
CYP1A2	18.05	Competitive	8.667	[10]
CYP2D6	15.13	Competitive	7.805	[10]
CYP3A4	20.09	Non-competitive	9.507	[10]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments cited in the literature are provided below.

Cell Culture and Treatment

Human non-small cell lung cancer (NSCLC) H292 cells, human umbilical vein endothelial cells (HUVECs), and other cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were seeded in plates or flasks and treated with varying concentrations of **Leonurine hydrochloride** for specified durations.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.^{[1][2]}

- Procedure:
 - Cells were seeded in 96-well plates.
 - After treatment with **Leonurine hydrochloride**, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
 - The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
 - The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Cell viability was expressed as a percentage of the control group.

Apoptosis Analysis

- Hoechst 33258 Staining: This method was used to observe nuclear morphological changes associated with apoptosis.^[1]
 - Procedure:
 - Treated cells were fixed with 4% paraformaldehyde.

- Cells were then stained with Hoechst 33258 solution.
- Nuclear morphology was observed under a fluorescence microscope. Apoptotic cells display condensed or fragmented nuclei.
- Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry: This dual-staining method quantitatively determines the percentage of apoptotic cells.^[7]
 - Procedure:
 - Cells were harvested and washed with cold PBS.
 - Cells were resuspended in binding buffer.
 - Annexin V-FITC and PI were added, and the mixture was incubated in the dark.
 - The stained cells were analyzed by a flow cytometer.

Cell Cycle Analysis

- Procedure:
 - Cells were harvested and fixed in cold 70% ethanol overnight.
 - The fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).
 - After incubation, the DNA content was analyzed by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).^{[1][2]}

Measurement of Mitochondrial Membrane Potential (MMP)

- Procedure:
 - Changes in MMP were assessed using fluorescent probes like JC-1 or Rhodamine 123.
 - Treated cells were incubated with the fluorescent probe.

- The fluorescence intensity was measured by flow cytometry. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates a loss of MMP.[7]

Reactive Oxygen Species (ROS) Detection

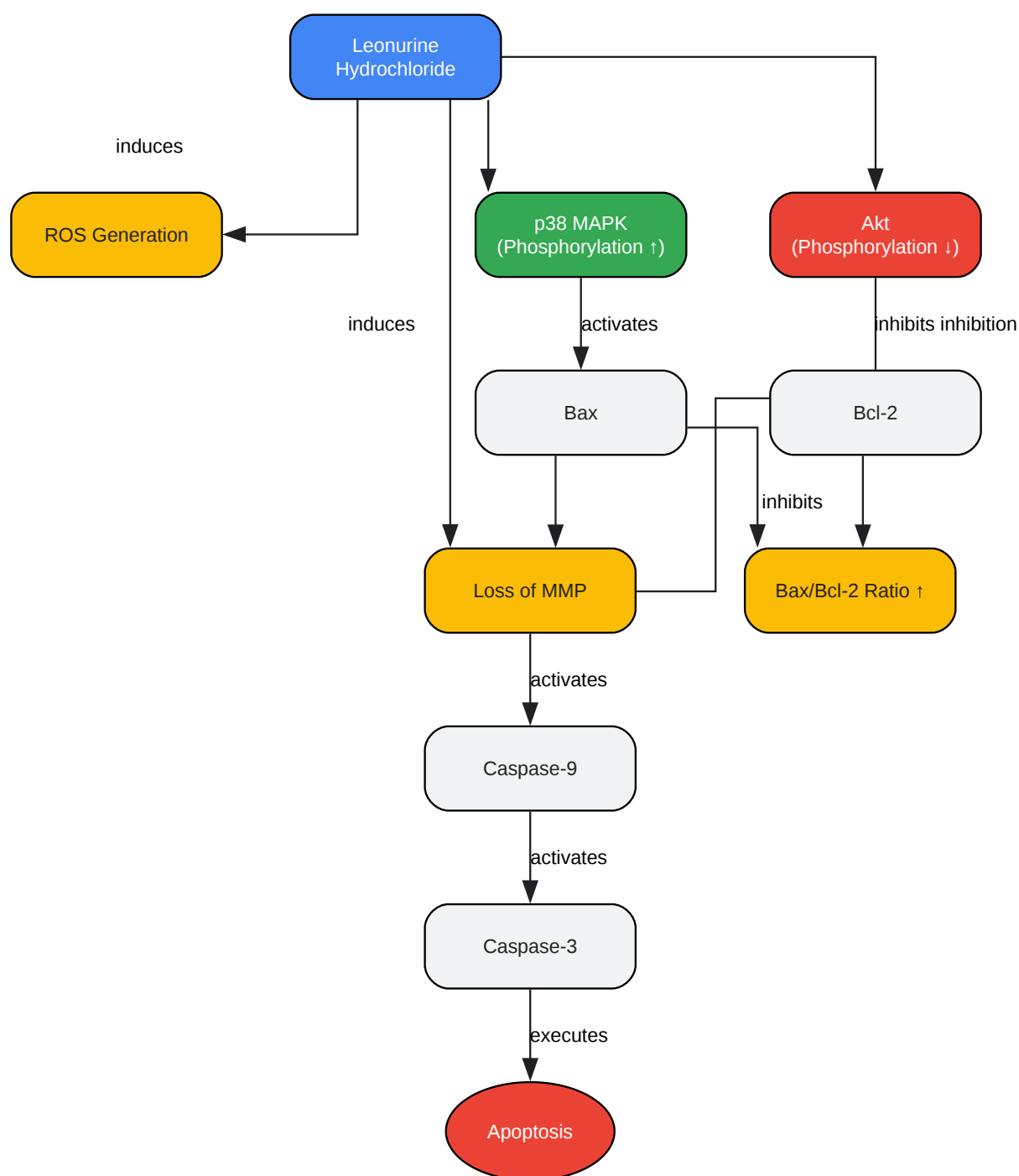
- Procedure:
 - Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
 - Cells were treated with **Leonurine hydrochloride** and then incubated with DCFH-DA.
 - The fluorescence intensity, which is proportional to the amount of ROS, was measured by flow cytometry or a fluorescence microplate reader.[7][8]

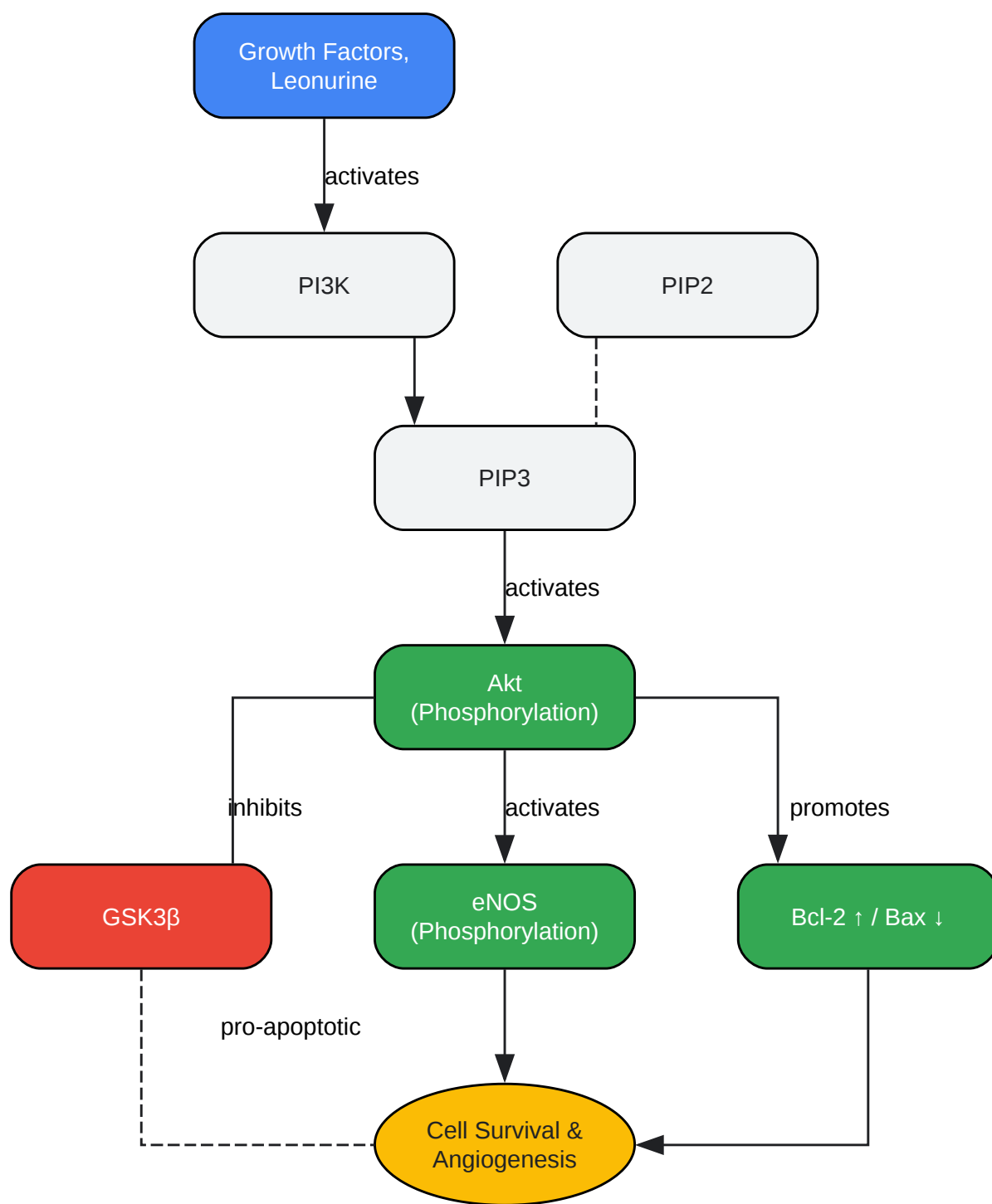
Western Blot Analysis

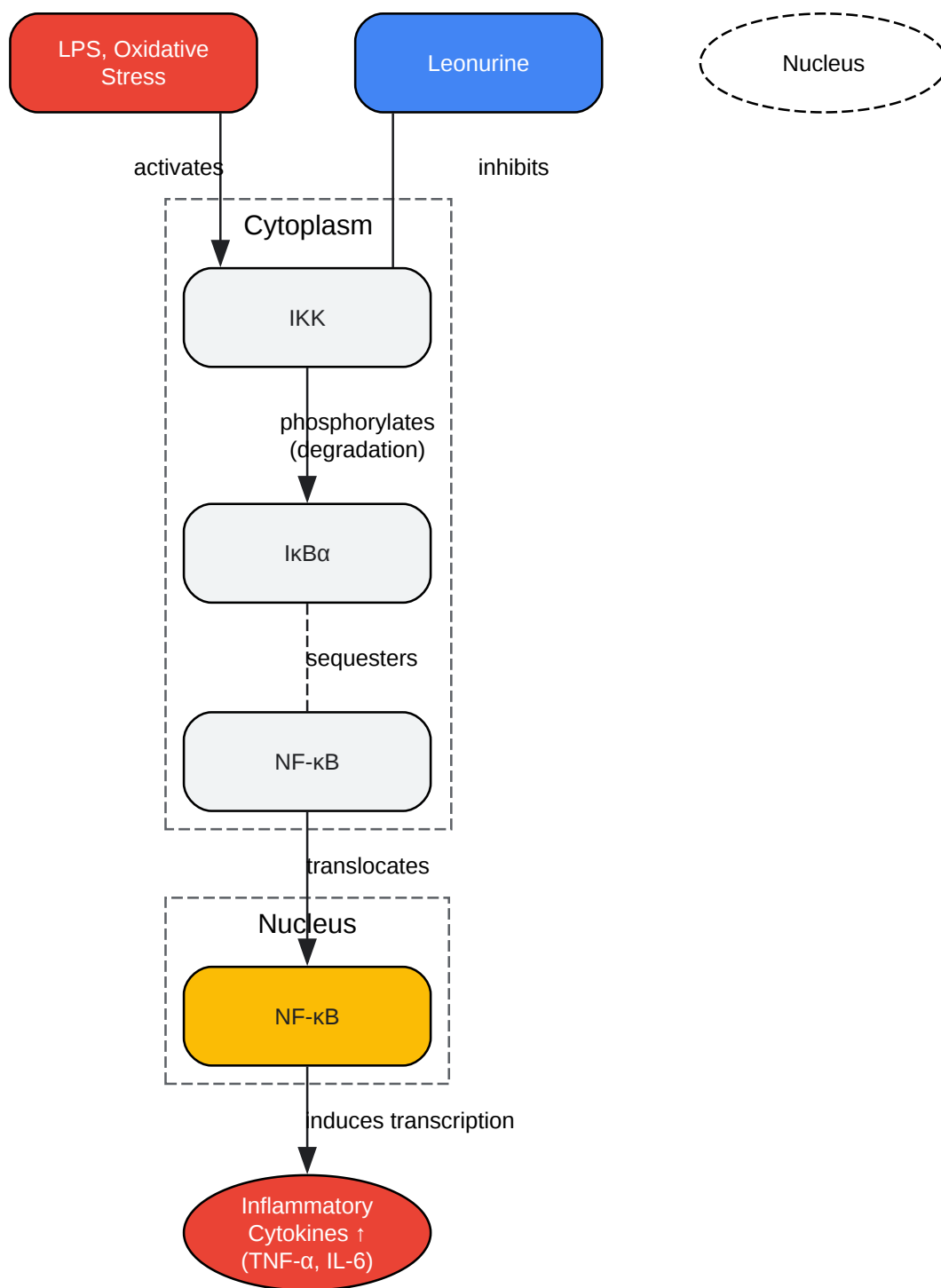
- Procedure:
 - Total protein was extracted from cells using lysis buffer.
 - Protein concentration was determined using a BCA protein assay kit.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p-p38, p-Akt) overnight at 4°C.
 - After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

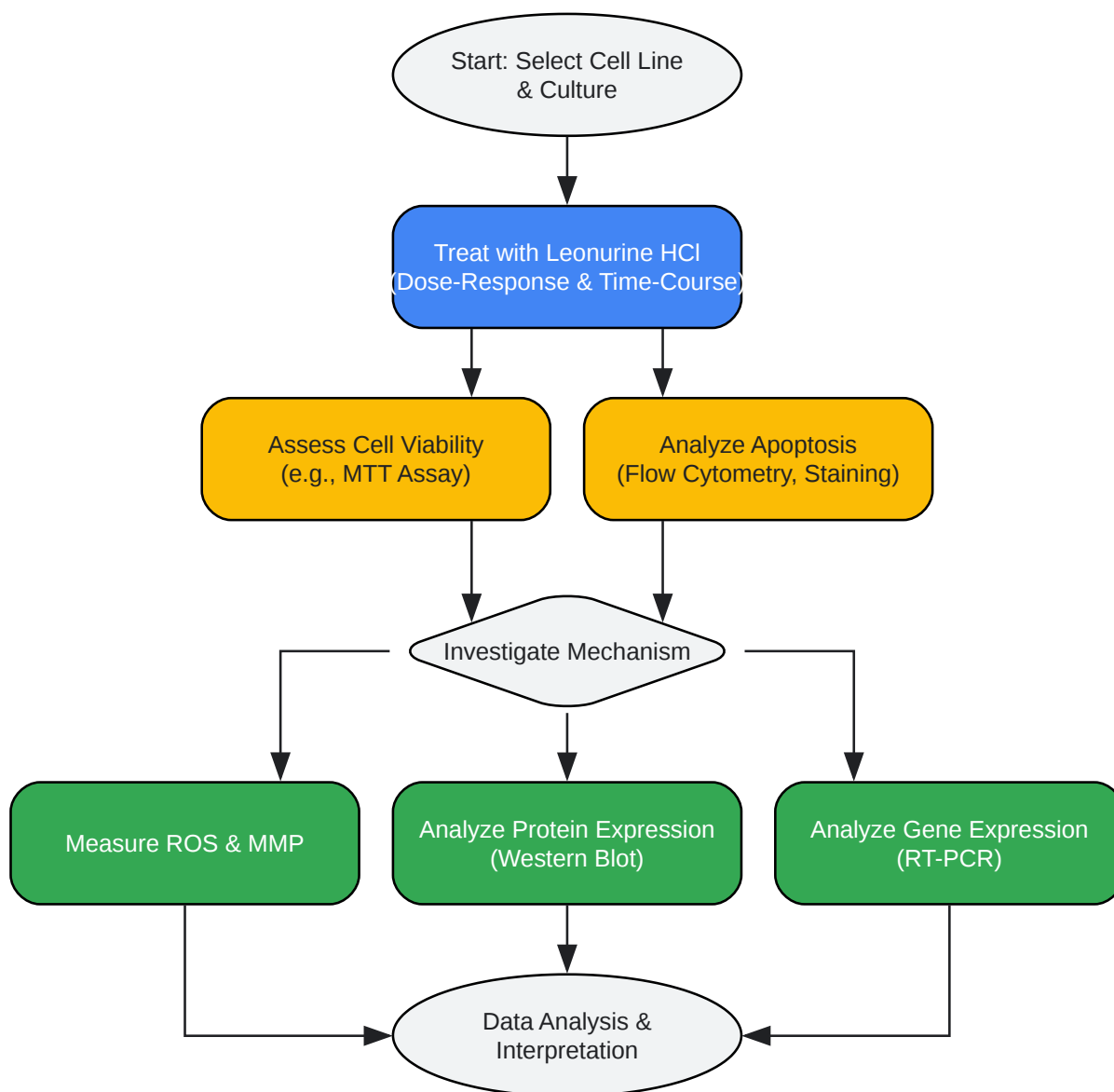
Visualizations: Signaling Pathways and Workflows

Signaling Pathways









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